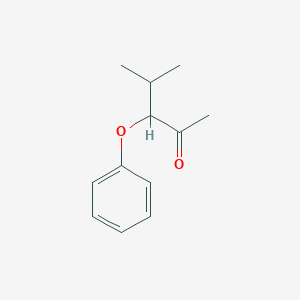
4-Methyl-3-phenoxypentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-phenoxypentan-2-one is an organic compound with a unique structure that includes both a phenoxy group and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-phenoxypentan-2-one can be achieved through several methods. One common approach involves the reaction of 4-methylpentan-2-one with phenol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic environment to facilitate the formation of the phenoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Methyl-3-phenoxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-Methyl-3-phenoxypentan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-3-phenoxypentan-2-one involves its interaction with specific molecular targets. The phenoxy group can participate in various chemical interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect biological pathways and processes, making the compound of interest for pharmacological studies.
類似化合物との比較
Similar Compounds
4-Methyl-2-pentanone: Similar in structure but lacks the phenoxy group.
3-Phenoxypentan-2-one: Similar but without the methyl group at the fourth position.
Phenoxyacetone: Contains a phenoxy group but has a different carbon chain structure.
Uniqueness
4-Methyl-3-phenoxypentan-2-one is unique due to the presence of both a phenoxy group and a ketone functional group in its structure
特性
CAS番号 |
61628-56-6 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
4-methyl-3-phenoxypentan-2-one |
InChI |
InChI=1S/C12H16O2/c1-9(2)12(10(3)13)14-11-7-5-4-6-8-11/h4-9,12H,1-3H3 |
InChIキー |
NCPVMMVYHOKHCI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)C)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


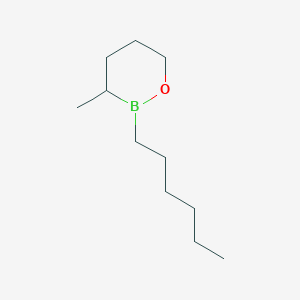

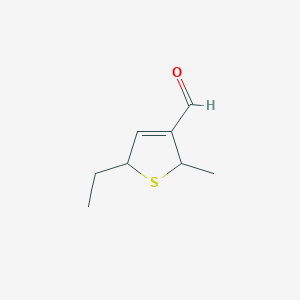
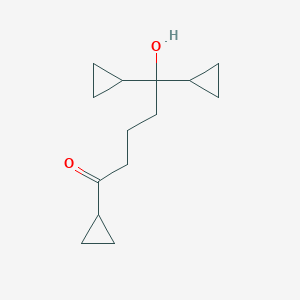
![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)

![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
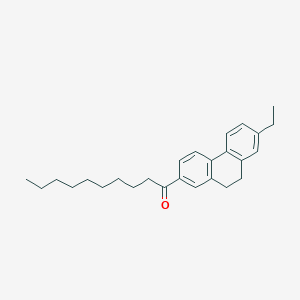
![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)
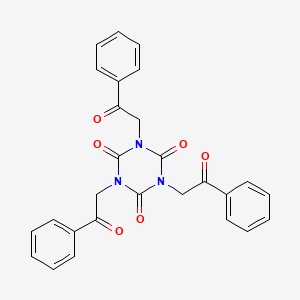
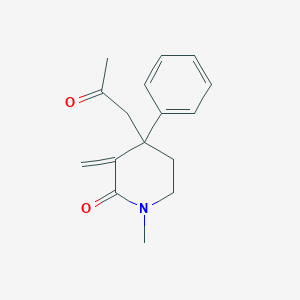

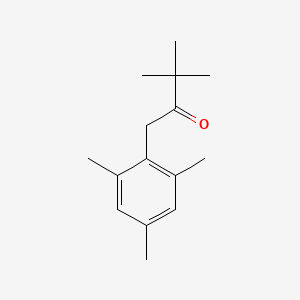
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
